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An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1,3-dimethyl-1H-
pyrazole-5-carboxylate

Introduction
In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole

scaffold holds a position of significant interest.[1][2] Pyrazole and its derivatives are recognized

as "privileged structures" due to their versatile binding capabilities and wide range of biological

activities, featuring in prominent drugs like the anti-inflammatory celecoxib and the anti-cancer

agent crizotinib.[2][3] Within this important class of compounds, Ethyl 1,3-dimethyl-1H-
pyrazole-5-carboxylate (CAS No: 5744-40-1) serves as a critical synthetic intermediate.[4][5]

Its structural features—a disubstituted pyrazole core with an ethyl ester functional group—

provide a versatile platform for constructing more complex molecular architectures.[6]

This technical guide offers a comprehensive exploration of the core physicochemical properties

of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. For researchers, scientists, and drug

development professionals, a deep understanding of these characteristics is not merely

academic; it is fundamental to predicting a molecule's behavior. Properties such as solubility,

lipophilicity, and ionization constant are the primary determinants of a compound's absorption,

distribution, metabolism, and excretion (ADME) profile, and thus its ultimate therapeutic or

biological efficacy.[7] This document provides both established data and detailed, field-proven
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experimental protocols for determining these key parameters, grounding theoretical knowledge

in practical application.

Core Physicochemical Data
A summary of the key identifying and physical properties of Ethyl 1,3-dimethyl-1H-pyrazole-5-
carboxylate is presented below. These values form the foundational data set for any laboratory

or computational work involving this compound.

Property Value Source(s)

CAS Number 5744-40-1 [8][9][10]

Molecular Formula C₈H₁₂N₂O₂ [6][9][10]

Molecular Weight 168.19 g/mol [6][10]

Appearance
Colorless to light yellow liquid

or solid
[5][6][10]

Melting Point 40-42 °C [6][8][10]

Boiling Point
80 °C @ 1 mmHg; 258.8 °C @

760 mmHg
[8][9][10]

Density (Predicted) 1.12 ± 0.1 g/cm³ [8][10]

pKa (Predicted) 1.03 ± 0.10 [10]

Refractive Index 1.4790 to 1.4830 [8][10]

InChI Key
ZYSGPOXVDOROJU-

UHFFFAOYSA-N
[9]

Canonical SMILES CCOC(=O)C1=CC(=NN1C)C [9]

Solubility Analysis: The Gateway to Bioavailability
Aqueous solubility is a critical gatekeeper for the biological activity of any potential drug

candidate. Poor solubility can lead to low absorption and insufficient concentration at the target

site, rendering an otherwise potent compound ineffective.[11] Therefore, accurate solubility
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determination is a cornerstone of pre-formulation studies.[12] We will explore the two primary

types of solubility measurements: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium concentration of a compound in a

saturated solution. It is the most reliable and definitive measure, often referred to as the "gold

standard."[13] The Shake-Flask method, though time-consuming, is the most widely accepted

protocol for its determination.[11][14]

The causality behind this method's reliability lies in its allowance for the system to reach a true

energetic minimum, where the chemical potential of the solute in the solid state is equal to that

in the solution phase.

Preparation: Add an excess amount of solid Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

in a sealed, inert container. The excess solid is crucial to ensure equilibrium with the solid

phase is maintained.

Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25 °C or

37 °C) for an extended period (24-72 hours). This duration is necessary to ensure the

dissolution process has reached a complete equilibrium.

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated

aqueous phase from the excess solid by centrifugation followed by careful filtration through a

low-binding filter (e.g., 0.22 µm PVDF).

Quantification: Accurately determine the concentration of the dissolved compound in the

filtrate using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Validation: The presence of undissolved solid at the end of the experiment must be visually

confirmed to validate that the measured concentration represents the true saturation

solubility.
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Shake-Flask Thermodynamic Solubility Workflow

Add Excess Solid Compound
to Aqueous Buffer

Agitate at Constant Temp
(24-72 hours)

Centrifuge & Filter to
Separate Phases

Quantify Solute in Filtrate
(e.g., HPLC-UV)

Confirm Presence of
Excess Solid

Click to download full resolution via product page

Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility
In early drug discovery, where hundreds or thousands of compounds are screened, the

throughput of the shake-flask method is a significant bottleneck. Kinetic solubility

measurements offer a high-throughput alternative by determining the concentration at which a

compound precipitates from a supersaturated solution, typically created by diluting a DMSO

stock solution with an aqueous buffer.[15][16]

This method leverages the principle that insoluble particles scatter light. A nephelometer

provides a fast and sensitive way to detect the formation of a precipitate.[16]

Stock Solution: Prepare a high-concentration stock solution of Ethyl 1,3-dimethyl-1H-
pyrazole-5-carboxylate in 100% dimethyl sulfoxide (DMSO).

Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock

solution.
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Precipitation Induction: Rapidly add the aqueous buffer of interest to the wells containing the

DMSO dilutions. This "solvent-shift" creates a supersaturated state and induces precipitation

if the solubility limit is exceeded.

Detection: Immediately place the microplate into a microplate nephelometer (e.g., BMG

LABTECH NEPHELOstar Plus) and measure the light scattering at each concentration.

Data Analysis: Plot the light scattering units against the compound concentration. The

concentration at which the signal significantly deviates from the baseline is reported as the

kinetic solubility.

Nephelometry Kinetic Solubility Workflow

Prepare High-Conc.
Stock in DMSO

Perform Serial Dilutions
in Microplate

Add Aqueous Buffer to
Induce Precipitation

Measure Light Scattering
with Nephelometer

Determine Precipitation Point
from Concentration Curve
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Workflow for Kinetic Solubility by Nephelometry.
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Lipophilicity (LogP): A Predictor of Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its

ability to cross biological membranes. It is most commonly quantified as the partition coefficient

(P) between n-octanol and water, expressed in its logarithmic form, LogP.[17] A positive LogP

value indicates higher affinity for the lipidic (n-octanol) phase (lipophilic), while a negative value

indicates higher affinity for the aqueous phase (hydrophilic).[17] This parameter is a key

component of drug-likeness assessments like Lipinski's Rule of Five.[7]

Experimental Protocol: Shake-Flask Method for LogP
This is the benchmark method for LogP determination, directly measuring the partitioning of the

compound between the two immiscible phases.[13][18]

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for 24

hours to ensure mutual saturation. Allow the phases to separate completely.

Partitioning: Dissolve a known amount of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in

one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.

Equilibration: Shake the mixture gently at a constant temperature for a sufficient time (e.g., 1-

24 hours) to allow the compound to partition and reach equilibrium.

Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and

aqueous layers.

Quantification: Carefully sample each phase and determine the concentration of the

compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable

analytical technique like HPLC-UV.

Calculation: Calculate LogP using the formula: LogP = log₁₀([organic] / [aqueous]).[17]

Experimental Protocol: Reversed-Phase HPLC (RP-
HPLC) for LogP
RP-HPLC provides a rapid, indirect method to estimate LogP based on the compound's

retention time on a hydrophobic stationary phase.[13][19]
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System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a

mixture of an organic solvent (e.g., acetonitrile) and water/buffer.

Calibration: Inject a series of standard compounds with known LogP values and record their

retention times (tᵣ).

Sample Analysis: Inject a solution of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and

measure its retention time under the same chromatographic conditions.

Calculation: Calculate the capacity factor (k') for each compound. A calibration curve is

generated by plotting the known LogP values of the standards against their log(k') values.

The LogP of the test compound is then interpolated from this curve using its measured

log(k').[20]

LogP Determination Workflow (Shake-Flask vs. RP-HPLC)

Shake-Flask (Direct) RP-HPLC (Indirect)

Partition Compound between
n-Octanol & Water

Quantify Concentration
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Calculate LogP = log([org]/[aq])

Measure Retention Time
on C18 Column
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of Known LogP

Interpolate LogP from
Calibration Curve

Click to download full resolution via product page

Comparison of LogP Determination Methods.

Ionization Constant (pKa)
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The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized

forms. This property profoundly impacts a molecule's behavior in the variable pH environments

of the body, such as the stomach and intestines, affecting its solubility and ability to permeate

membranes.[18] For Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, the pyrazole ring

nitrogens can be protonated. The predicted pKa of 1.03 suggests it is a very weak base, and

will be predominantly in its neutral form at physiological pH.[10]

Experimental Protocol: UV-Metric Titration in a
Microplate
This method is well-suited for drug discovery due to its low sample consumption and medium-

throughput capability. It relies on the principle that the UV absorbance spectrum of a compound

often changes as its ionization state changes.[18]

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1

to 13).

Sample Distribution: In a UV-transparent 96-well microplate, add a small, constant amount of

the compound's stock solution to wells containing the different pH buffers.

Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for

each well using a microplate spectrophotometer.

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH.

Plot absorbance at these wavelengths versus pH.

pKa Determination: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation

to calculate the pKa value.

Spectroscopic and Spectrometric Profile
Structural confirmation and purity assessment rely on a combination of spectroscopic

techniques. The following sections describe the expected spectral characteristics for Ethyl 1,3-
dimethyl-1H-pyrazole-5-carboxylate based on its known structure and data from analogous

compounds.[21][22]
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show

distinct signals corresponding to the different proton environments: a quartet and a triplet for

the ethyl group (O-CH₂-CH₃), two singlets for the two distinct methyl groups (one on the ring

nitrogen and one on the ring carbon), and a singlet for the lone proton on the pyrazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display

signals for all eight unique carbon atoms, including the characteristic downfield signal for the

ester carbonyl carbon (C=O), signals for the carbons of the pyrazole ring, and signals for the

carbons of the ethyl and methyl groups.

IR (Infrared) Spectroscopy: The IR spectrum should feature a strong absorption band around

1700-1730 cm⁻¹, characteristic of the C=O stretch of the ester group. Other notable bands

would include C-H stretching vibrations from the alkyl groups and C=N and C=C stretching

vibrations from the pyrazole ring.[23]

MS (Mass Spectrometry): Under electron ionization (EI-MS), the mass spectrum would be

expected to show a prominent molecular ion (M⁺) peak corresponding to the molecular

weight of 168.19. Common fragmentation patterns would likely involve the loss of the ethoxy

group (-OC₂H₅) or the entire ester group.[24]

Computational Physicochemical Profile
In silico modeling has become an indispensable tool in drug discovery, allowing for the

prediction of physicochemical properties before a compound is even synthesized.[1][25]

Computational chemistry can provide valuable insights into a molecule's electronic structure,

conformation, and potential for interaction with biological targets.[26]

Computational Methodology
Methods like Density Functional Theory (DFT) can be used to perform geometry optimization

and calculate electronic properties such as electrostatic potential maps, which reveal regions of

positive and negative charge.[21][26] Software packages can also rapidly calculate key

descriptors relevant to ADME properties, such as:

cLogP: Calculated LogP, an estimate of lipophilicity.

tPSA (Topological Polar Surface Area): A predictor of membrane permeability.
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Number of Hydrogen Bond Donors/Acceptors: Key factors in receptor binding.[7]

Number of Rotatable Bonds: An indicator of molecular flexibility.

In Silico Physicochemical Profiling Workflow
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Workflow for Computational Property Prediction.

Conclusion
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a valuable building block whose utility is

deeply rooted in its fundamental physicochemical properties. Its defined melting and boiling

points, coupled with its reactivity, make it a reliable intermediate for chemical synthesis. For

those in drug discovery and development, a thorough understanding of its solubility,

lipophilicity, and ionization state is paramount. The experimental protocols and theoretical

frameworks detailed in this guide provide a robust system for characterizing this and other
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novel compounds. By integrating empirical measurement with computational prediction,

researchers can more effectively navigate the complex path of drug design, optimizing

molecular properties to achieve desired biological outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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